molecular formula C20H18FNO5S B2554743 Benzyl (2-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)ethyl)carbamate CAS No. 896311-65-2

Benzyl (2-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)ethyl)carbamate

Cat. No.: B2554743
CAS No.: 896311-65-2
M. Wt: 403.42
InChI Key: DQWXGJHUDDOLOP-UHFFFAOYSA-N
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Description

Benzyl (2-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)ethyl)carbamate is a synthetic organic compound that belongs to the class of carbamates. Carbamates are widely used in various fields, including pharmaceuticals, agriculture, and materials science, due to their diverse chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (2-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)ethyl)carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route might include:

    Formation of the sulfonyl intermediate: Reacting 4-fluorobenzenesulfonyl chloride with a suitable nucleophile to form the sulfonyl intermediate.

    Coupling with furan derivative: The sulfonyl intermediate is then coupled with a furan derivative under appropriate conditions to form the desired sulfonyl-furan compound.

    Carbamate formation: Finally, the sulfonyl-furan compound is reacted with benzyl chloroformate in the presence of a base to form this compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Benzyl (2-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)ethyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The sulfonyl group can be reduced to a sulfide or thiol.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the sulfonyl group may yield sulfides.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe to study enzyme activities or protein interactions.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Benzyl (2-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)ethyl)carbamate depends on its specific application. In a biological context, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of signaling pathways, or interaction with cellular membranes.

Comparison with Similar Compounds

Similar Compounds

    Benzyl carbamate: A simpler carbamate compound with similar structural features.

    4-Fluorophenyl sulfonyl derivatives: Compounds with the 4-fluorophenyl sulfonyl group but different substituents.

    Furan derivatives: Compounds containing the furan ring with various functional groups.

Uniqueness

Benzyl (2-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)ethyl)carbamate is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the 4-fluorophenyl sulfonyl group, furan ring, and benzyl carbamate moiety makes it a versatile compound for various applications.

Properties

IUPAC Name

benzyl N-[2-(4-fluorophenyl)sulfonyl-2-(furan-2-yl)ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FNO5S/c21-16-8-10-17(11-9-16)28(24,25)19(18-7-4-12-26-18)13-22-20(23)27-14-15-5-2-1-3-6-15/h1-12,19H,13-14H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQWXGJHUDDOLOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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